2-(4-Isopropylphenyl)-8-methylquinoline-4-carboxylic acid
Description
2-(4-Isopropylphenyl)-8-methylquinoline-4-carboxylic acid is a quinoline derivative characterized by a carboxylic acid group at position 4, a methyl group at position 8, and a 4-isopropylphenyl substituent at position 2 of the quinoline core. This structural arrangement confers unique physicochemical and biological properties, making it a compound of interest in medicinal chemistry and material science.
Properties
IUPAC Name |
8-methyl-2-(4-propan-2-ylphenyl)quinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO2/c1-12(2)14-7-9-15(10-8-14)18-11-17(20(22)23)16-6-4-5-13(3)19(16)21-18/h4-12H,1-3H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMECLAJBVFWHME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=C(C=C3)C(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Pathway
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Starting Materials :
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Isatin derivative (e.g., 5-methylisatin for the 8-methyl group)
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4-Isopropylacetophenone
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Reaction Conditions :
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Base: Aqueous NaOH or KOH (2–3 M)
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Solvent: Ethanol/water mixture (1:1 v/v)
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Temperature: Reflux (~80°C) for 6–8 hours
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Mechanism :
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Alkaline hydrolysis of isatin generates an intermediate keto-acid.
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Condensation with 4-isopropylacetophenone forms the quinoline skeleton via cyclodehydration.
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Acidification precipitates the crude product.
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Purification :
Key Data:
Conrad–Limpach Synthesis
The Conrad–Limpach synthesis offers a versatile route to 4-hydroxyquinolines, which can be oxidized to carboxylic acids.
Synthetic Pathway
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Starting Materials :
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3-Methylaniline (for 8-methyl substitution)
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Ethyl β-ketoester (e.g., ethyl 4-isopropylphenylacetoacetate)
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Reaction Conditions :
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Post-Cyclization Modification :
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Oxidation : Treat the 4-hydroxyquinoline intermediate with KMnO₄ in acidic conditions to convert the hydroxyl group to a carboxylic acid.
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Purification :
Key Data:
Suzuki Coupling-Assisted Synthesis
For introducing the 4-isopropylphenyl group at a late stage, Suzuki–Miyaura cross-coupling provides modular flexibility.
Synthetic Pathway
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Quinoline Core Preparation :
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Synthesize 8-methylquinoline-4-carboxylic acid via Pfitzinger condensation.
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Borylation :
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Introduce a boronic ester at position 2 using Pd-catalyzed borylation.
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Suzuki Coupling :
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Purification :
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Acid-base extraction followed by HPLC.
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Key Data:
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Pfitzinger | High atom economy; one-pot synthesis | Limited to accessible ketones |
| Conrad–Limpach | Flexible substitution; high yields | Harsh cyclization conditions |
| Suzuki Coupling | Late-stage functionalization | Requires pre-functionalized intermediates |
Optimization Insights
Chemical Reactions Analysis
Types of Reactions
2-(4-Isopropylphenyl)-8-methylquinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can convert the compound into different derivatives with altered properties.
Substitution: This involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various quinoline derivatives.
Scientific Research Applications
Medicinal Chemistry
Intermediate for Drug Synthesis
The compound serves as a crucial intermediate in the synthesis of various pharmacologically active agents. Its unique structure allows for modifications that lead to the development of new drugs targeting diseases such as cancer and infections.
Case Studies
- Anticancer Agents : Research has shown that derivatives of this compound exhibit cytotoxic effects against different cancer cell lines, including breast and prostate cancer cells. For instance, studies indicated that the compound induces apoptosis in MCF-7 (breast cancer) cells by upregulating apoptotic markers like p53 and caspase-9.
- Antimicrobial Activity : The compound has demonstrated notable antimicrobial properties against strains such as Staphylococcus epidermidis and Klebsiella pneumoniae. The mechanism appears to involve the inhibition of essential enzymes critical for microbial growth .
Biological Studies
Mechanism of Action
The biological activity of 2-(4-Isopropylphenyl)-8-methylquinoline-4-carboxylic acid is attributed to its interaction with specific molecular targets within cells. It may inhibit enzymes or interfere with DNA replication processes, which are vital for the survival of both cancerous and microbial cells.
Table 1: Summary of Biological Activities
| Activity Type | Target Organisms/Cells | Mechanism of Action |
|---|---|---|
| Antimicrobial | Staphylococcus epidermidis | Inhibition of essential enzymes |
| Klebsiella pneumoniae | Disruption of cellular processes | |
| Anticancer | MCF-7 (breast cancer) | Induction of apoptosis and cell cycle arrest |
Material Science
Organic Semiconductors and LEDs
In material science, this compound is investigated for its potential applications in organic semiconductors and light-emitting diodes (LEDs). The compound's electronic properties make it suitable for developing efficient materials in electronic devices.
Chemical Synthesis
Building Block for Complex Molecules
The compound acts as a versatile building block in organic synthesis, enabling the creation of more complex molecules used across various chemical industries. Its functional groups allow for diverse chemical reactions, facilitating the synthesis of novel compounds with desired properties.
Mechanism of Action
The mechanism of action of 2-(4-Isopropylphenyl)-8-methylquinoline-4-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
The 4-isopropylphenyl group at position 2 distinguishes the target compound from analogs with different aryl substituents. Key comparisons include:
Note: Molecular formula and weight inferred from analogs in and .
- Impact of Isopropyl Group : The bulky isopropyl substituent increases steric hindrance and lipophilicity compared to methyl or unsubstituted phenyl groups. This may enhance binding to hydrophobic pockets in biological targets but reduce aqueous solubility .
Halogen-Substituted Derivatives
Halogenation at positions 7 or 8 of the quinoline ring alters electronic and steric profiles:
- Positional Effects of Halogens : Chlorine at position 7 (closer to the carboxylic acid group) may enhance hydrogen-bonding capabilities, while position 8 substitution could optimize interactions with aromatic residues in proteins .
Esterified and Conjugated Derivatives
Modification of the carboxylic acid group impacts bioavailability and functionalization:
- Carboxylic Acid vs. Esters : Esterification (e.g., YS-1) masks the polar carboxylic acid, enhancing passive diffusion across biological membranes. This is critical in prodrug design .
Cyclopropane and Methoxy-Substituted Analogs
Substituents on the quinoline core influence ring conformation and electronic effects:
- Electronic Effects: Methoxy groups increase electron density on the quinoline ring, which may alter binding to electron-deficient targets. Cyclopropane rings add steric constraints, affecting conformational flexibility .
Tables of Comparative Data
Table 1: Substituent Effects on Physicochemical Properties
| Compound Type | LogP* | Aqueous Solubility | Bioavailability |
|---|---|---|---|
| 4-Isopropylphenyl derivative | ~3.5 | Low | Moderate-High |
| Phenyl derivative | ~2.8 | Moderate | Moderate |
| 8-Chloro derivative | ~3.2 | Low | Moderate |
*Estimated based on analogous structures .
Biological Activity
2-(4-Isopropylphenyl)-8-methylquinoline-4-carboxylic acid, often abbreviated as 2-(4-IPMQ-4)-COOH, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 305.37 g/mol. Its structure features a quinoline core with an isopropylphenyl substituent and a carboxylic acid group, which contribute to its reactivity and biological interactions.
Research indicates that 2-(4-IPMQ-4)-COOH interacts with various molecular targets, primarily through:
- Kinase Inhibition : The compound exhibits inhibitory activity against kinases such as Flt-3 and CDK4/6, which are critical in cell signaling pathways associated with cancer progression. This suggests its potential use in targeted cancer therapies.
- Antimicrobial Activity : Preliminary studies have demonstrated that it possesses antibacterial properties against strains like Staphylococcus aureus and Escherichia coli. However, further investigations are required to quantify its efficacy.
- Anti-inflammatory Effects : The quinoline framework allows for interactions with enzymes involved in inflammatory pathways, indicating potential applications as an anti-inflammatory agent.
Biological Activity Overview
The following table summarizes various biological activities associated with 2-(4-IPMQ-4)-COOH:
Case Studies and Research Findings
- Kinase Inhibition Studies : A study highlighted the compound's ability to inhibit CDK4/6, which are often overexpressed in various cancers. The inhibition of these kinases can lead to reduced cancer cell proliferation.
- Antibacterial Evaluation : In vitro tests using the agar diffusion method showed that derivatives of quinoline-4-carboxylic acid exhibited significant antibacterial activity against multiple bacterial strains, including MRSA . The results indicate that structural modifications enhance the antibacterial efficacy of related compounds.
- Antitumor Activity Assessment : Research involving the evaluation of antitumor activity against HepG2 and HCT116 cell lines revealed that certain derivatives exhibited potent activity with IC50 values comparable to established chemotherapy agents like 5-fluorouracil .
Comparative Analysis with Similar Compounds
The uniqueness of 2-(4-IPMQ-4)-COOH lies in its structural features compared to related compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| Quinoline | Parent compound | General pharmacological properties |
| 2-Methylquinoline | Simpler derivative | Limited biological activities |
| 4-Phenylquinoline | Contains a phenyl group | Antimicrobial properties |
Q & A
Q. What are the optimal synthetic routes for 2-(4-isopropylphenyl)-8-methylquinoline-4-carboxylic acid, and how can reaction conditions be systematically optimized?
Methodological Answer: The synthesis of quinoline-4-carboxylic acid derivatives typically involves cyclization reactions, such as the Gould-Jacobs reaction, or palladium-catalyzed cross-coupling for late-stage diversification of substituents . For example, analogous compounds like 8-methylquinoline derivatives are synthesized via multi-step protocols involving:
Cyclocondensation : Starting with substituted anilines and β-ketoesters under acidic conditions to form the quinoline core.
Functionalization : Introducing substituents (e.g., isopropylphenyl groups) via Suzuki-Miyaura coupling using Pd catalysts (e.g., PdCl₂(PPh₃)₂) and optimized ligand systems (e.g., PCy₃) .
Carboxylic acid activation : Hydrolysis of ester intermediates using NaOH or LiOH in aqueous THF.
Optimization parameters : Vary catalysts (e.g., Pd(OAc)₂ vs. PdCl₂), solvent systems (DMF vs. dioxane), and temperature to improve yield and purity. Monitor reactions via TLC or HPLC-MS .
Q. How can researchers analytically characterize the compound’s purity and structural integrity?
Methodological Answer: Use a combination of techniques:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and detect impurities (e.g., residual solvents or unreacted intermediates) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₂₀H₂₁NO₂) and detect isotopic patterns .
- X-ray Crystallography : For unambiguous structural confirmation, as demonstrated for analogous quinoline-4-carboxylic acids (e.g., 2-(4-methylphenyl)quinoline-4-carboxylic acid) .
- HPLC-PDA : Quantify purity (>97%) and resolve stereoisomers using C18 columns with acetonitrile/water gradients .
Q. What preliminary biological screening assays are recommended to assess its activity?
Methodological Answer: Prioritize assays based on structural analogs:
- Antimicrobial Activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to ciprofloxacin .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values .
- Enzyme Inhibition : Fluorescence-based assays for targets like DNA gyrase or topoisomerase IV, given quinoline derivatives’ known interactions with these enzymes .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s efficacy?
Methodological Answer:
- Core Modifications : Synthesize analogs with variations in the quinoline ring (e.g., 6-methoxy or 8-chloro substituents) to assess impact on bioactivity .
- Substituent Screening : Test isopropylphenyl replacements (e.g., trifluoromethyl, morpholinyl) to optimize lipophilicity and target binding .
- Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to predict interactions with biological targets (e.g., Mycobacterium tuberculosis enoyl-ACP reductase) .
- Data-Driven SAR : Correlate logP, polar surface area, and steric parameters with experimental IC₅₀ values using QSAR models .
Q. How should researchers address contradictions in experimental data, such as inconsistent biological activity across assays?
Methodological Answer:
- Reproduibility Checks : Repeat assays under standardized conditions (e.g., cell passage number, solvent controls) .
- Mechanistic Studies : Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to validate target engagement .
- Metabolite Screening : Incubate the compound with liver microsomes to identify degradation products that may interfere with assays .
- Orthogonal Assays : Confirm antimicrobial activity via time-kill kinetics rather than static MIC measurements .
Q. What strategies are recommended for evaluating in vivo pharmacokinetics and toxicity?
Methodological Answer:
Q. How can researchers investigate potential DNA adduct formation or genotoxicity?
Methodological Answer:
- Ames Test : Use Salmonella typhimurium strains (TA98, TA100) with/without metabolic activation (S9 fraction) .
- Comet Assay : Quantify DNA strand breaks in human lymphocytes after 24-hour exposure .
- LC-HRMS Adductomics : Screen for covalent DNA adducts using neutral loss scanning for the quinoline moiety (e.g., m/z 297→281 transition) .
Q. What advanced techniques are available for studying the compound’s mechanism of action in resistant bacterial strains?
Methodological Answer:
- Whole-Genome Sequencing : Compare mutations in resistant vs. susceptible strains (e.g., gyrA mutations in quinolone-resistant E. coli) .
- Proteomics : SILAC-based quantification to identify overexpression of efflux pumps (e.g., AcrAB-TolC) .
- Efflux Inhibition : Co-administer with phenylalanine-arginine β-naphthylamide (PAβN) and measure MIC reduction .
Q. How can researchers develop robust analytical methods for detecting the compound in complex matrices (e.g., serum, environmental samples)?
Methodological Answer:
- Sample Preparation : Solid-phase extraction (SPE) using C18 cartridges and methanol elution .
- LC-MS/MS Detection : MRM transitions optimized for the molecular ion (e.g., m/z 316→298) with a LOQ <1 ng/mL .
- Matrix Effects : Validate recovery rates (>80%) using isotopically labeled internal standards (e.g., ¹³C₆-analog) .
Q. What computational tools are recommended for predicting metabolic pathways and off-target interactions?
Methodological Answer:
- Metabolism Prediction : Use GLORYx or SyGMa to identify likely Phase I/II metabolites (e.g., hydroxylation at C-5) .
- Off-Target Profiling : SwissTargetPrediction or SEA to rank potential kinase or GPCR targets .
- MD Simulations : GROMACS for 100-ns simulations to assess binding stability with hERG channels (toxicity risk) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
